3-(Dimethoxymethyl)-2-methoxyoxane
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Overview
Description
3-(Dimethoxymethyl)-2-methoxyoxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a dimethoxymethyl group and a methoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-2-methoxyoxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyoxane with dimethoxymethane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and efficient purification techniques is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)-2-methoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols.
Scientific Research Applications
3-(Dimethoxymethyl)-2-methoxyoxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)-2-methoxyoxane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with similar chemical properties but different reactivity.
2-Methoxyoxane: Shares the oxane ring structure but lacks the dimethoxymethyl group.
Methoxyacetaldehyde: Contains a methoxy group and an aldehyde functional group, making it structurally similar.
Uniqueness
3-(Dimethoxymethyl)-2-methoxyoxane is unique due to the presence of both a dimethoxymethyl group and a methoxy group on the oxane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(dimethoxymethyl)-2-methoxyoxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-10-8(11-2)7-5-4-6-13-9(7)12-3/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPMDDONXGVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CCCO1)C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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